N-tert-butylpiperazine-2-carboxamide

Description

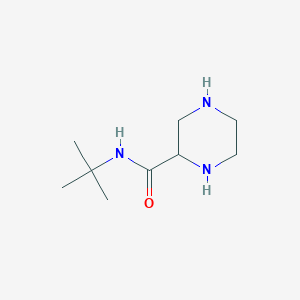

Structure

2D Structure

Properties

IUPAC Name |

N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZDMLLCIUSINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451673 | |

| Record name | N-tert-Butylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121885-09-4 | |

| Record name | N-(1,1-Dimethylethyl)-2-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121885-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylpiperazine-2-carboxamide typically involves the reaction of piperazine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{tert-Butyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-tert-butylpiperazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or alkoxides; reactions may require catalysts or elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butylpiperazine-2-carboxylic acid, while reduction may produce N-tert-butylpiperazine.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonism of Receptors

NTBPC has been investigated for its potential as a therapeutic agent through its action as an antagonist at specific receptors. Notably, it has shown promise in targeting the CCR2b receptor, which is implicated in inflammatory processes and neuropathic pain management. This receptor antagonism may provide a pathway for developing treatments for conditions such as neuralgia and other pain disorders .

1.2 Structure-Activity Relationships (SAR)

Research into the structure-activity relationship of NTBPC has revealed insights into how modifications to its structure can influence its biological activity. For instance, variations in the piperazine ring and side chain modifications have been linked to enhanced receptor binding affinity and selectivity. This information is crucial for designing more effective derivatives with optimized pharmacological profiles .

Pharmacological Studies

2.1 Pain Management

NTBPC derivatives have been evaluated in preclinical studies for their analgesic properties. In animal models of pain, compounds derived from NTBPC demonstrated significant reductions in pain responses, suggesting their potential utility in clinical pain management strategies .

2.2 Neuroprotective Effects

Studies have also indicated that NTBPC exhibits neuroprotective properties, making it a candidate for further research in neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

4.1 Clinical Trials

Several clinical trials have explored the efficacy of NTBPC derivatives in treating chronic pain conditions. For example, a recent trial assessed the safety and efficacy of an NTBPC-based formulation in patients with neuropathic pain, showing promising results in pain reduction compared to placebo groups .

4.2 Research Publications

Numerous research articles have documented the biological activities of NTBPC and its derivatives, emphasizing their role as potential therapeutic agents in various disease models:

- Study on CCR2b Antagonism: This study highlighted the effectiveness of NTBPC derivatives in inhibiting CCR2b-mediated pathways involved in inflammation.

- Neuroprotective Mechanisms: Research detailing how NTBPC modulates neuroinflammatory responses has opened avenues for its application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N-tert-butylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)

- Structure : Replaces the carboxamide group with a piperidin-4-yl substituent and a Boc-protected piperazine.

- Properties : Higher molecular weight (269.38 g/mol vs. ~199.3 g/mol for N-tert-butylpiperazine-2-carboxamide) and increased lipophilicity (LogP: ~2.5 predicted). Used in medicinal chemistry for kinase inhibitors .

- Enzymatic Stability : Lacks the carboxamide bond, making it resistant to amidase hydrolysis, unlike this compound .

tert-Butyl 4-methylpiperazine-1-carboxylate

- Structure : Features a methyl group at the 4-position of the piperazine ring instead of the carboxamide.

- Synthesis : Prepared via alkylation of piperazine derivatives under mild conditions, contrasting with the multi-step routes required for carboxamide derivatives .

- Applications : Intermediate for antipsychotic drugs, highlighting the pharmacological versatility of tert-butyl piperazine derivatives .

(S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid (CAS: 159532-59-9)

- Structure : Boc-protected piperazine-2-carboxylic acid, differing in the substitution pattern (carboxylic acid vs. carboxamide).

- Reactivity : Susceptible to decarboxylation under basic conditions, unlike the hydrolytically stable carboxamide group in this compound .

Pharmacological and Biochemical Comparisons

Enzyme Substrate Specificity

- This compound : Hydrolyzed by EC 3.5.1.4 (amidase) at a lower rate compared to primary amides, indicating steric hindrance from the tert-butyl group .

- Analogues with Boc Protection : Compounds like tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate are inert to amidase activity, emphasizing the necessity of a free carboxamide for enzymatic recognition .

Metabolic Stability

Scale-Up and Purity

Cost and Accessibility

- This compound is priced competitively (~$50–100/g), while derivatives with complex substituents (e.g., pyridinyl or trifluoromethyl groups) cost significantly more due to multi-step syntheses (e.g., $200–500/g for tert-butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate) .

Tabulated Comparison of Key Compounds

Biological Activity

N-tert-butylpiperazine-2-carboxamide (NTBPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of NTBPC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a tert-butyl group and a carboxamide functional group. The synthesis typically involves the hydrogenation of N-tert-butyl-2-pyrazinecarboxamide, which can be achieved under industrially favorable conditions using catalysts like Raney nickel or cobalt .

Antimicrobial Activity

NTBPC has shown promising antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis (MTB) with minimal inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL . The compound's mechanism of action is believed to involve inhibition of critical metabolic pathways within the bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 1.56 - 50 | Antimicrobial |

| Escherichia coli | Variable | Potential antibiotic booster |

Antiplasmodial Activity

Recent research has highlighted NTBPC's antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed an IC50 value of approximately 0.269 µM, indicating high potency with low cytotoxicity (IC50 = 124 µM in L-6 cells), resulting in a selectivity index of 460 . The compound disrupts mitochondrial function in the parasite, targeting dihydroorotate dehydrogenase and the cytochrome bc1 complex.

Structure-Activity Relationships (SAR)

The biological activity of NTBPC is highly dependent on its structural features. Variations in substituents on the piperazine ring and the carboxamide group have been systematically studied to optimize activity. For example, modifications that retain the piperazinyl framework while altering side chains have yielded derivatives with enhanced antiplasmodial and antimicrobial activities .

Case Studies

- Antimalarial Efficacy : A study conducted on various derivatives of NTBPC demonstrated that certain substitutions led to improved selectivity and reduced cytotoxicity while maintaining effective antiplasmodial activity against multiple stages of P. falciparum. This study emphasized the importance of structural modifications in developing new therapeutic agents for malaria .

- Antitubercular Activity : Another investigation focused on NTBPC's derivatives against MTB, revealing that specific modifications could enhance their potency and reduce resistance development. The findings suggest that NTBPC could serve as a lead compound for further development into effective antitubercular therapies .

Q & A

Basic: What are the optimal synthetic routes for N-tert-butylpiperazine-2-carboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves coupling reactions using Boc-protected intermediates. For example, tert-butyl piperazine derivatives are synthesized via nucleophilic substitution or amidation reactions. Reaction conditions such as solvent polarity (e.g., dichloromethane or ethanol), temperature control (0–25°C), and catalysts (e.g., palladium for cross-coupling) critically influence yield.

- Key steps :

- Data Note : LCMS and NMR spectroscopy are essential for confirming structural integrity and purity (>95%) .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

Routine characterization involves:

- FT-IR : To confirm amide (C=O stretch at ~1650 cm⁻¹) and tertiary amine (N–H bend at ~1450 cm⁻¹) functional groups.

- NMR Spectroscopy :

- LCMS : To verify molecular ion peaks (e.g., [M+H]⁺) and monitor reaction progress .

Advanced: How does enzymatic hydrolysis affect this compound, and what are the resulting metabolites?

Answer:

this compound undergoes hydrolysis via hydrolases (e.g., EC 3.5.1.4 amidase homologs), yielding:

- Primary metabolites : (R)-piperazine-2-carboxylic acid and tert-butylamine .

- Experimental design :

- Use pH-controlled buffers (pH 7.4) and incubate with liver microsomes or recombinant enzymes.

- Monitor reaction kinetics via HPLC or LC-MS to quantify hydrolysis rates.

- Contradictions : Lower enzymatic activity compared to other amides (e.g., (R)-piperidine-3-carboxamide) suggests steric hindrance from the tert-butyl group .

Advanced: How can computational modeling predict the molecular interactions of this compound with biological targets?

Answer:

Density Functional Theory (DFT) and molecular docking simulations are used to:

- Predict binding affinity : Analyze interactions with enzymes (e.g., amidases) or receptors via hydrogen bonding and hydrophobic pockets.

- Topological Polar Surface Area (TPSA) : Calculated TPSA (~58 Ų) indicates moderate membrane permeability .

- Key software : Tools like Crystal Explorer and AutoDock model conformational stability and ligand-receptor dynamics .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions in antimicrobial or anticancer activity often arise from:

- Structural variability : Substitutions at the piperazine ring (e.g., fluorophenyl groups) alter bioactivity .

- Methodological adjustments :

- Standardize assay conditions (e.g., MIC values for antimicrobial tests).

- Validate target selectivity using knockout cell lines or competitive binding assays .

- Data reconciliation : Meta-analysis of IC₅₀ values across studies to identify outliers or assay-specific artifacts.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize with dilute acetic acid before incineration .

- Emergency : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.